2-Methyl-2-(1'-methylolpentyl)-1,3-dioxolane
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Overview
Description
2-Methyl-2-(1’-methylolpentyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms at the 1 and 3 positions. This compound is characterized by the presence of a methyl group and a methylolpentyl group attached to the dioxolane ring. It is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1’-methylolpentyl)-1,3-dioxolane typically involves the reaction of a suitable aldehyde or ketone with a diol in the presence of an acid catalyst. One common method is the reaction of 2-methyl-2-pentanol with formaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of 2-Methyl-2-(1’-methylolpentyl)-1,3-dioxolane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1’-methylolpentyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
2-Methyl-2-(1’-methylolpentyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1’-methylolpentyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxolane: A simpler dioxolane compound with similar chemical properties.
2-Methyl-2-(1’-hydroxypentyl)-1,3-dioxolane: A closely related compound with a hydroxyl group instead of a methylol group.
2-Methyl-2-(1’-methylolhexyl)-1,3-dioxolane: A similar compound with a longer alkyl chain.
Uniqueness
2-Methyl-2-(1’-methylolpentyl)-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from those of similar compounds, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
5694-99-5 |
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Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)hexan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-9(8-11)10(2)12-6-7-13-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
SXWVGDHYDPPGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)C1(OCCO1)C |
Origin of Product |
United States |
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